3-Phenyloxan-2-one can be classified as a benzofuranone, which is a type of lactone. It is typically derived from phenolic compounds and can be synthesized through various organic reactions. The compound belongs to the broader category of aromatic heterocycles, which are compounds containing at least one aromatic ring fused with a heterocyclic structure.
The synthesis of 3-Phenyloxan-2-one can be achieved through several methods, primarily involving the condensation of phenolic compounds with carbonyl sources or through cyclization reactions.
In a typical synthesis, a Grignard reagent (such as phenylmagnesium bromide) is reacted with a suitable carbonyl compound under anhydrous conditions. The reaction mixture is then subjected to acidic work-up to yield 3-Phenyloxan-2-one. The reaction conditions often involve the use of diethyl ether as a solvent and require careful control of temperature and moisture.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural elucidation:
3-Phenyloxan-2-one can participate in various chemical reactions:
In electrophilic substitution reactions, conditions such as temperature and the nature of the electrophile significantly affect yields and selectivity. For nucleophilic additions, the choice of nucleophile and solvent can influence reaction rates and product distributions.
The mechanism by which 3-Phenyloxan-2-one exerts its biological effects (if applicable) often involves interactions at the molecular level:
Experimental data from studies involving receptor binding assays or enzyme inhibition tests would be essential to elucidate these mechanisms further.
3-Phenyloxan-2-one typically exhibits:
Chemical properties include:
3-Phenyloxan-2-one has potential applications in various fields:
Systematic Nomenclature:The name "3-phenyloxan-2-one" follows Hantzsch-Widman systematic nomenclature rules for heterocyclic compounds [3]:
Isomeric Complexity:Isomerism arises from several factors:
Table 1: Key Isomers of 3-Phenyloxan-2-one
| Isomer Type | Structure | Distinguishing Feature |
|---|---|---|
| Constitutional (positional) | 4-phenyloxan-2-one | Phenyl at C4; carbonyl conjugation altered |
| Functional group | Ethyl 3-phenyl-5-hydroxypentanoate | Open-chain ester; no lactone ring |
| Ring-size | 3-phenyloxolan-2-one | 5-membered γ-lactone; higher ring strain |
Stereoelectronic Interactions:The phenyl ring at C3 introduces steric constraints and electronic delocalization effects:
Spectroscopic Signatures:
Table 2: Predicted Structural Parameters
| Parameter | Value | Method of Analysis |
|---|---|---|
| C2=O bond length | 1.208 Å | Computational (DFT) |
| C3–C(phenyl) length | 1.512 Å | X-ray crystallography analogs |
| Dihedral angle (C2–C3–C1'–C2') | 25–35° | Molecular modeling |
Early Synthetic Routes:Initial syntheses relied on intramolecular esterification of 3-phenyl-5-hydroxypentanoic acid under azeotropic dehydration (1950s–60s). Yields were suboptimal (<40%) due to competing polymerization [3] [5].
Modern Catalytic Advances:
Key Literature Milestones:
Unresolved Challenges:
Priority Research Avenues:
Table 3: High-Priority Research Objectives
| Objective | Methodological Approach | Expected Impact |
|---|---|---|
| Enantioselective synthesis | Rh-catalyzed C–H insertion | Access to chiral lactone pharmacophores |
| Polymerization kinetics | Sn(Oct)₂-catalyzed ROP | Biodegradable materials design |
| Computational toxicity screening | DFT/ADMET prediction | De-risking drug development |
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0